Javanicolide C
Description
Javanicolide C is a quassinoid, a class of oxygenated triterpenoids predominantly isolated from Brucea javanica (Yadanzi), a plant used in traditional medicine for its anticancer and antiparasitic properties . It has the molecular formula C₂₆H₃₆O₁₁ and a molecular weight of 524.57 g/mol . Structurally, it belongs to the "Javanicolides" subgroup, characterized by a unique 12,20-epoxy moiety and a dihydroxylated A-ring (uncommon in quassinoids) . This compound exists as an amorphous powder with a specific optical rotation of [α]D = -60.0° (methanol) .
Pharmacologically, it exhibits moderate cytotoxicity against cancer cell lines, with an IC₅₀ of 5.6 μg/mL in vitro . Its extraction yield from B. javanica seeds is extremely low (0.000019–0.00012%), limiting large-scale applications .
Properties
Molecular Formula |
C26H36O11 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9S,10S,11R,13S,14R,15R,16S,17S)-10,11,15,16-tetrahydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate |
InChI |
InChI=1S/C26H36O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h6,11-14,16-21,27,29-31H,7-9H2,1-5H3/t11-,12-,13+,14+,16-,17+,18+,19+,20+,21-,24-,25+,26-/m0/s1 |
InChI Key |
HGWAIHIPTWRNHL-QFWHAJIVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C[C@H]([C@H]1O)O)C)O)O)C(=O)OC |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C)(C(C(C5C2(CC(C1O)O)C)O)O)C(=O)OC |
Synonyms |
javanicolide C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
Quassinoids from B. javanica share a core triterpenoid skeleton but differ in substituents and ring modifications. Key structural distinctions include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Unique Structural Features | Source |
|---|---|---|---|---|
| Javanicolide C | C₂₆H₃₆O₁₁ | 524.57 | Dihydroxylated A-ring; 12,20-epoxy moiety | B. javanica seeds |
| Javanicolide D | C₂₈H₃₈O₁₂ | 566.60 | Additional methoxy group at C-15 | B. javanica seeds |
| Javanicolide E | C₃₂H₄₄O₁₆ | 696.68 | C-2/C-3 oxygenated substituents; glucoside moiety | B. javanica seeds |
| Javanicoside I | C₃₂H₄₂O₁₆ | 722.70 | C-17 hydroxylation; higher glycosylation | B. javanica seeds |
| Brusatol | C₂₆H₃₄O₁₀ | 514.55 | Lactone ring at C-20; no glycosylation | B. javanica fruits |
| Bruceine D | C₂₀H₂₈O₈ | 396.44 | Simplified skeleton; high lipophilicity | B. javanica leaves |
Key Observations :
- This compound and Javanicolide D differ primarily in methoxy substitution, affecting their polarity and bioavailability .
- Javanicolide E and Javanicoside I contain glycoside moieties, enhancing water solubility but reducing membrane permeability compared to non-glycosylated quassinoids like Brusatol .
- Brusatol and Bruceine D lack complex glycosylation, contributing to their superior cytotoxicity .
Pharmacological Activities
Cytotoxicity Against Cancer Cells
Key Observations :
- This compound is 10–100× less potent than Brusatol and Bruceine D due to structural simplicity and lack of critical functional groups (e.g., lactone rings) .
- Glycosylated derivatives like Javanicoside I show enhanced solubility but reduced cytotoxicity compared to non-glycosylated quassinoids .
Antiviral Potential
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Javanicolide B | 3CLpro | -7.9 | |
| This compound | Not tested | N/A | — |
| Neosergeolide | 3CLpro | -8.2 |
Key Observations :
Q & A
Basic: What methodologies are recommended for structural elucidation of Javanicolide C and its analogs?
This compound (C₂₆H₃₆O₁₁) and related compounds are typically isolated as amorphous powders, requiring advanced spectroscopic techniques for structural characterization. Key methods include:
- High-resolution mass spectrometry (HR-MS) to confirm molecular formulas.
- NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to resolve stereochemistry and substituent positions .
- Optical rotation analysis ([α]D values ranging from -60.0° to +10.4° in methanol) to distinguish between structurally similar analogs .
- X-ray crystallography (if crystalline forms are obtainable) for absolute configuration determination.
Basic: How should researchers design pharmacological screening protocols for this compound?
Standardized cytotoxicity assays are critical:
- Use in vitro cell lines (e.g., HeLa, MCF-7) with IC₅₀ values as the primary metric (reported range: 5.6–180 μg/mL for Javanicolide analogs) .
- Include positive controls (e.g., doxorubicin) and validate results across ≥3 independent replicates.
- Account for solubility limitations by testing in DMSO/PBS mixtures (≤0.1% DMSO to avoid solvent toxicity) .
Advanced: What mechanisms underlie the cytotoxic activity of this compound, and how can they be experimentally validated?
Hypothesized mechanisms include:
- Mitochondrial pathway disruption : Measure caspase-3/7 activation and cytochrome c release.
- ROS induction : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress.
- Topoisomerase inhibition : Employ gel electrophoresis assays to assess DNA relaxation .
- Transcriptomic profiling (RNA-seq) to identify dysregulated apoptosis-related genes.
Advanced: How can researchers address the low natural extraction yield (0.000019–0.00012%) of this compound?
Methodological strategies:
- Optimize extraction solvents : Test polar/non-polar solvent mixtures (e.g., methanol:ethyl acetate gradients) .
- Semi-synthesis : Use biosynthetic precursors from Brucea javanica seeds for derivatization.
- Biotechnological approaches : Explore plant cell culture or microbial heterologous expression systems .
Advanced: How to resolve contradictions in reported cytotoxicity data (e.g., IC₅₀ discrepancies)?
Potential factors causing variability:
- Sample purity : Validate compound purity via HPLC (>95%) before testing .
- Cell line heterogeneity : Standardize cell passage numbers and culture conditions.
- Assay protocols : Adhere to CONSORT-like guidelines for pharmacological experiments .
- Statistical rigor : Apply ANOVA with post-hoc tests to evaluate inter-study variability .
Methodological: What experimental designs are optimal for evaluating this compound’s bioactivity in complex biological systems?
- Dose-response studies : Test 5–7 concentrations spanning 0.1× to 10× IC₅₀.
- Combination therapy screens : Pair with chemotherapeutic agents to assess synergistic effects.
- In vivo models : Use xenograft mice with pharmacokinetic monitoring (plasma half-life, tissue distribution) .
Methodological: How should statistical analyses be applied to pharmacological data for this compound?
- Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model).
- Outlier detection : Apply Grubbs’ test to exclude anomalous datapoints.
- Meta-analysis : Pool data from multiple studies using random-effects models to estimate overall effect sizes .
Methodological: How to formulate a hypothesis-driven research question on this compound’s structure-activity relationships (SAR)?
Example framework:
- Question : “Does the acetyl group at C-15 in this compound enhance cytotoxicity compared to deacetylated analogs?”
- Method : Synthesize/deacetylate analogs, test cytotoxicity, and correlate with molecular docking (e.g., Autodock Vina) to predict target binding .
Advanced: What strategies can improve the synthetic accessibility of this compound derivatives?
- Fragment-based synthesis : Modular assembly of the tricyclic core and side chains.
- Catalytic asymmetric reactions : Use chiral catalysts to establish stereocenters efficiently.
- Late-stage functionalization : Introduce hydroxyl or glycosyl groups via C–H activation .
Methodological: How to effectively present this compound research findings in academic manuscripts?
- Abstract : Highlight SAR insights, cytotoxicity mechanisms, and methodological innovations .
- Figures : Use color-coded SAR tables and dose-response curves (avoid overcrowding with structures) .
- Discussion : Contrast results with prior studies, addressing contradictions through methodological critiques .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
